molecular formula C12H17NO3 B1289894 3-Amino-3-(3-isopropoxyphenyl)propanoic acid CAS No. 745775-31-9

3-Amino-3-(3-isopropoxyphenyl)propanoic acid

Cat. No.: B1289894
CAS No.: 745775-31-9
M. Wt: 223.27 g/mol
InChI Key: UQYQZDUNSWFSNB-UHFFFAOYSA-N
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Description

3-Amino-3-(3-isopropoxyphenyl)propanoic acid is a synthetic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. This compound is known for its unique chemical structure, which includes an amino group, an isopropoxy group, and a phenyl ring. It is used in various scientific experiments due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid typically involves the reaction of 3-isopropoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the addition of a carboxyl group through a reaction with carbon dioxide (CO2) under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-isopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Substitution: Alkyl halides (e.g., methyl iodide) can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-nitro-3-(3-isopropoxyphenyl)propanoic acid.

    Reduction: Formation of 3-amino-3-(3-isopropoxyphenyl)propanol.

    Substitution: Formation of 3-amino-3-(3-methoxyphenyl)propanoic acid.

Scientific Research Applications

3-Amino-3-(3-isopropoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The isopropoxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-isopropylphenyl)propanoic acid
  • 3-(3-Amino-4-propoxyphenyl)propanoic acid
  • 3-Amino-3-(3-methoxyphenyl)propanoic acid

Uniqueness

3-Amino-3-(3-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

3-amino-3-(3-propan-2-yloxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)16-10-5-3-4-9(6-10)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQYQZDUNSWFSNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30629526
Record name 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

745775-31-9
Record name 3-Amino-3-{3-[(propan-2-yl)oxy]phenyl}propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30629526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Step AU (2). A solution of 3-isopropoxybenzaldehyde (77 g, 470 mmol), malonic acid (52 g, 496 mmol) and ammonium acetate (65 g, 844 mmol) in 1.0 L of ethanol was refluxed at 120° C. for 24 h. The solvent was evaporated in vacuo. The residue was purified using silica-gel column chromatography with (100% EtOAc, then 30% methanol/methylene chloride) to afford 65 g (62% yield) of 3-amino-3-(3-isopropoxyphenyl)propanoic acid as a white solid. LC-MS (M+H)+=224.14. 1H NMR (300 MHz, DMSO-d6) δ 1.2-1.3 (d, 6H) 2.4-2.5 (m, 2H) 4.2-4.4 (m, 1H) 4.5-4.7 (m, 1H) 6.8-6.9 (m, 1H) 6.9-7.0 (m, 2H) 7.2-7.3 (m, 1H).
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Two
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
methanol methylene chloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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